molecular formula C19H18NaO6S B1683162 CID 131857778 CAS No. 69659-80-9

CID 131857778

Cat. No.: B1683162
CAS No.: 69659-80-9
M. Wt: 397.4 g/mol
InChI Key: PUARXSTWTFFKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate (hereafter referred to by its common name, Sodium Tanshinone IIA Sulfonate, STS) is a sulfonated derivative of Tanshinone IIA, a diterpenoid quinone isolated from Salvia miltiorrhiza (Danshen). STS is clinically utilized for its anti-inflammatory, antioxidant, and vasodilatory properties, particularly in managing hypertensive nephropathy and cardiovascular diseases .

Properties

CAS No.

69659-80-9

Molecular Formula

C19H18NaO6S

Molecular Weight

397.4 g/mol

IUPAC Name

sodium 1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonate

InChI

InChI=1S/C19H18O6S.Na/c1-9-13-15(20)16(21)14-10-5-4-8-19(2,3)12(10)7-6-11(14)17(13)25-18(9)26(22,23)24;/h6-7H,4-5,8H2,1-3H3,(H,22,23,24);

InChI Key

PUARXSTWTFFKFU-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)O.[Na]

Appearance

Solid powder

Other CAS No.

69659-80-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

danshen-201
DS-201
sodium tanshinone II A sulfonate
sodium tanshinone IIA sulfonate
tanshinone II A sodium sulfonate
tanshinone IIA sulfonate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tanshinone IIA sulfonate sodium involves a sulfonation reaction of tanshinone IIA. In an organic solvent, sulfur trioxide or a sulfur trioxide compound is used to perform the sulfonation reaction on tanshinone IIA. After the reaction, the solution is filtered, and the filter cake is washed with an organic solvent to remove unreacted raw materials and other impurities. The obtained filter cake is then dissolved and converted into tanshinone IIA sulfonate sodium using a sodium-containing reagent .

Industrial Production Methods

The industrial production of tanshinone IIA sulfonate sodium typically employs a mixed solvent comprising concentrated sulfuric acid, acetic acid, and acetic anhydride for the sulfonation reaction. this method has strong corrosivity and causes significant environmental pollution. An alternative method uses sulfur trioxide or sulfur trioxide mixtures in organic solvents, which are completely consumed at the end of the reaction, resulting in less pollution and higher yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tanshinone IIA sulfonate sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide for sulfonation, reducing agents for reduction reactions, and oxidizing agents for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of tanshinone IIA sulfonate sodium, which exhibit different pharmacological properties .

Scientific Research Applications

Tanshinone IIA sulfonate sodium has a wide range of scientific research applications:

Mechanism of Action

Tanshinone IIA sulfonate sodium exerts its effects through various molecular targets and pathways. It targets Ca2±activated potassium channels and carboxylesterase 2. It also acts as a potent negative allosteric modulator of the human purinergic receptor P2X7. Additionally, it modulates signaling pathways such as TLR/NF-κB and MAPKs/NF-κB, and activates the Nrf2 pathway, which controls the expression levels of several genes with cytoprotective effects .

Comparison with Similar Compounds

Key Attributes :

  • Chemical Structure : Features a phenanthrofuran backbone with a sulfonate group (-SO₃⁻Na⁺) at position 2, enhancing water solubility.
  • Purity and Formulation : Commercial injections contain STS at 5 mg/mL with ≥90% purity, validated by reproducible quality control protocols (e.g., HPLC) .
  • Mechanisms : Exhibits anti-free radical activity, reduces blood viscosity, and promotes arteriolar vasodilation .

Comparison with Structurally Similar Compounds

(R)-1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione (CAS 4733-35-1)

This compound shares a phenanthrofuran core with STS but lacks the sulfonate group and sodium ion. Key differences include:

Property STS (R)-1,6,6-Trimethyl...dione
Molecular Formula C₁₉H₁₇O₅SNa (calculated) C₁₉H₂₀O₃
Molecular Weight ~382 g/mol 296.36 g/mol
Functional Groups Sulfonate (-SO₃⁻Na⁺), two ketones Two ketones (dione), no sulfonate
Solubility High aqueous solubility (suitable for injections) Likely low due to nonpolar structure
Stereochemistry Not explicitly stated in STS studies (R)-configuration specified
Clinical Applications Hypertensive nephropathy, cardiovascular support No clinical data reported
Safety Profile Well-tolerated in clinical trials Hazard data unspecified

Structural Implications :

  • The sulfonate group in STS drastically improves hydrophilicity, enabling intravenous administration, whereas the dione analog’s lack of polar groups limits its utility to non-aqueous formulations.
  • The (R)-stereochemistry in the dione may influence binding affinity to biological targets, but this remains unstudied in STS derivatives.

Tanshinone IIA (Parent Compound)

STS is derived from Tanshinone IIA, a lipophilic diterpene quinone. Comparisons include:

Property STS Tanshinone IIA
Solubility Water-soluble Lipid-soluble
Bioavailability High (IV administration) Low (oral absorption limited)
Applications Clinical use in injections Research-focused (in vitro/animal studies)
Stability Stable in aqueous solutions Degrades under light/heat

Functional Impact: Sulfonation of Tanshinone IIA to form STS mitigates solubility challenges, broadening therapeutic applicability.

Other Tanshinone Derivatives (Tanshinone I, Cryptotanshinone)

While structurally distinct, these derivatives share a phenanthrenequinone core:

  • Tanshinone I: Lacks the furan ring, reducing planar rigidity and altering pharmacokinetics.
  • Cryptotanshinone: Contains a dihydrofuran ring, enhancing membrane permeability but reducing aqueous solubility compared to STS.

Activity Differences: STS’s sulfonate group may reduce cytotoxicity relative to non-sulfonated analogs, which exhibit stronger pro-apoptotic effects in cancer cells .

Research Findings and Clinical Relevance

  • STS Efficacy : Meta-analyses confirm STS improves renal function in hypertensive nephropathy (e.g., reduced serum creatinine, proteinuria) with minimal adverse effects .
  • Mechanistic Studies: STS’s sulfonate group enhances binding to serum proteins, prolonging circulation time versus Tanshinone IIA .
  • Gaps in Analog Data: No clinical or toxicity data exist for (R)-1,6,6-trimethyl...dione, highlighting STS’s unique translational development.

Biological Activity

Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate, commonly referred to as Sodium Tanshinone IIA Sulfonate (STS) , is a water-soluble derivative of the natural compound Tanshinone IIA. This compound has garnered attention for its diverse biological activities and therapeutic potential in various diseases. The following sections detail its biological activity based on recent research findings.

  • Molecular Formula : C19H17NaO6S
  • Molecular Weight : 396.39 g/mol
  • CAS Number : 69659-80-9
  • Solubility : Soluble in water at a concentration of 2 mg/mL when warmed .
  • Purinergic Receptor Modulation : STS has been identified as a potent negative allosteric modulator of the human purinergic receptor P2X7. This receptor plays a crucial role in inflammation and pain signaling pathways. Research indicates that STS can inhibit the activation of this receptor, leading to decreased inflammatory responses .
  • Nrf2 Activation : Sodium Tanshinone IIA Sulfonate activates the Nrf2 pathway, which is essential for cellular defense against oxidative stress. By enhancing the transcriptional activity of Nrf2, STS upregulates antioxidant enzymes and downregulates pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX)-2 .
  • Inhibition of MAPK Pathway : STS has demonstrated the ability to block the MAPK/HIF-1α signaling pathway in models of chronic obstructive pulmonary disease (COPD), thereby reducing oxidative stress and inflammation induced by cigarette smoke exposure .

Antioxidant and Anti-inflammatory Effects

Research has shown that STS exhibits significant antioxidant properties by activating Nrf2-dependent pathways. This leads to:

  • Increased expression of antioxidant enzymes.
  • Decreased levels of reactive oxygen species (ROS).
  • Inhibition of pro-inflammatory cytokines.

A study found that STS effectively reduced inflammation in pulmonary arterial smooth muscle cells from pulmonary hypertensive rats .

Neuroprotective Effects

In models of neurodegenerative diseases such as Parkinson's disease:

  • STS treatment resulted in a reduction of neuroinflammation and protection against neuronal damage.
  • It decreased the number of activated microglia and improved motor function in animal models .

Case Studies

StudyModelFindings
Zhang et al., 2018COPD modelSTS decreased cigarette smoke-induced inflammation and oxidative stress via MAPK/HIF-1α pathway inhibition .
Wang et al., 2014Parkinson’s disease modelSTS acted as a selective blocker of P2X7 receptors, reducing neuroinflammation and protecting dopaminergic neurons .
Liu et al., 2012Pulmonary hypertension modelInhibited canonical transient receptor potential expression in pulmonary arterial smooth muscle cells .

Q & A

Q. What methodologies ensure high purity (>90%) during the synthesis and purification of this compound?

The compound is synthesized via reproducible procedures involving extraction from Salvia miltiorrhiza (Danshen), followed by sulfonation and sodium salt formation. Quality control employs HPLC and UV-spectrometry to verify purity (≥90%), with strict adherence to pharmacopeial standards for residual solvents and impurities. Reproducibility is ensured through validated protocols documented in peer-reviewed studies .

Q. What pharmacological mechanisms underpin its bioactivity in preclinical models?

The compound exhibits anti-free radical activity (scavenging ROS/RNS), arteriolar vasodilation via NO modulation, and blood viscosity reduction through inhibition of platelet aggregation. These mechanisms are validated in hypertensive nephropathy models, where it mitigates oxidative stress-induced tissue damage .

Q. How is structural characterization performed to confirm its identity?

Techniques include:

  • NMR spectroscopy for carbon/hydrogen backbone analysis.
  • X-ray crystallography to resolve stereochemistry (e.g., methyl group configurations).
  • Mass spectrometry (HRMS) to confirm molecular weight (C19H18O7SNa) and sulfonate group presence .

Q. What quality control assays are critical for batch consistency?

  • HPLC-UV for purity assessment (retention time: ~8.2 min).
  • Titrimetry to quantify sulfonate content.
  • Karl Fischer titration for moisture control (<0.5%) .

Advanced Research Questions

Q. How do enzyme inhibition profiles vary across isoforms, and how should experiments be designed to address this?

The compound shows isoform-specific inhibition. For example:

EnzymeKi (nM)Standard Error
hAChE>100,000N/A
hCE1 (o-NPA)>100,000N/A
hiCE (CPT-I)28,790±12,790
Experimental design should:
  • Use recombinant enzymes to isolate isoform effects.
  • Apply Michaelis-Menten kinetics with competitive/non-competitive assays.
  • Validate with negative controls (e.g., miltirone for hAChE) .

Q. How should researchers resolve contradictions in inhibitory data (e.g., high Ki for hAChE vs. moderate activity in hiCE)?

  • Mechanistic studies : Probe binding modes via molecular docking (e.g., sulfonate group interactions with catalytic triads).
  • Structural analogs : Compare with cryptotanshinone (Ki = 544 nM for hCE1) to identify substituent effects.
  • Allosteric modulation assays : Test for indirect enzyme regulation .

Q. What structural modifications enhance selectivity for target enzymes?

  • Sulfonate group removal : Cryptotanshinone (no sulfonate) shows 10-fold higher hCE1 inhibition.
  • Methylation : 1,6,6-Trimethyl groups improve lipid solubility, enhancing membrane permeability.
  • Ring saturation : Hexahydro-phenanthrene increases rigidity, affecting binding pocket compatibility .

Q. What challenges arise in ensuring synthesis reproducibility, and how are they mitigated?

  • Impurity profiling : Trace intermediates (e.g., tanshinone IIA) monitored via LC-MS.
  • Crystallization control : Adjust pH (6.5–7.0) to prevent sodium salt polymorphism.
  • Batch validation : Cross-validate NMR spectra with reference standards (e.g., CAS 142694-58-4 derivatives) .

Notes

  • Structural clarity : Full IUPAC name used to avoid ambiguity.
  • Methodological rigor : Emphasis on kinetic assays, structural validation, and reproducibility protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 131857778
Reactant of Route 2
CID 131857778

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.